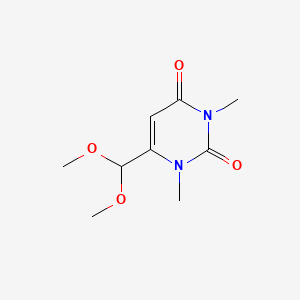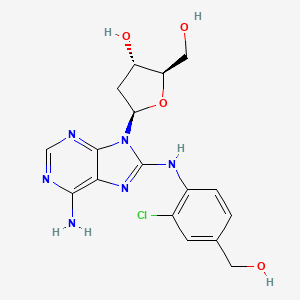
Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-(6-Amino-8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring. It is often studied for its potential biological and medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Chlorination: The purine base is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloro group.
Amination: The chlorinated purine is reacted with 2-chloro-4-(hydroxymethyl)aniline under controlled conditions to form the desired amino derivative.
Coupling with Tetrahydrofuran Ring: The final step involves coupling the amino-purine derivative with a tetrahydrofuran ring, which is achieved through a series of protection and deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleotide metabolism.
Medicine
Antiviral Agents: The compound and its derivatives are investigated for their potential as antiviral agents, particularly against retroviruses.
Industry
Pharmaceutical Manufacturing: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
The compound exerts its effects primarily through interaction with enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt the replication of viral genomes, making it a potential antiviral agent. The molecular targets include enzymes like reverse transcriptase and DNA polymerase.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analogue used as an antiviral agent.
Ganciclovir: Another antiviral nucleoside analogue with a similar mechanism of action.
Uniqueness
(2R,3S,5R)-5-(6-Amino-8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both chloro and hydroxymethyl groups, which confer distinct chemical properties and biological activities compared to other nucleoside analogues.
属性
CAS 编号 |
119631-05-9 |
|---|---|
分子式 |
C17H19ClN6O4 |
分子量 |
406.8 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-[6-amino-8-[2-chloro-4-(hydroxymethyl)anilino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19ClN6O4/c18-9-3-8(5-25)1-2-10(9)22-17-23-14-15(19)20-7-21-16(14)24(17)13-4-11(27)12(6-26)28-13/h1-3,7,11-13,25-27H,4-6H2,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChI 键 |
SDLGUEFJMNQSAG-YNEHKIRRSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
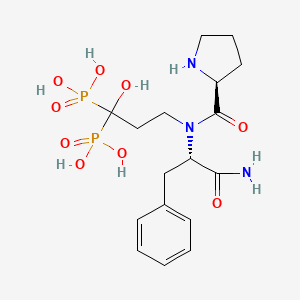
![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
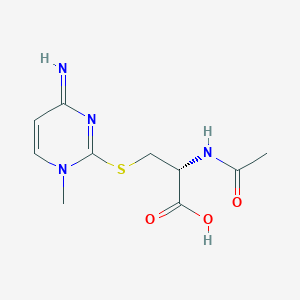
![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
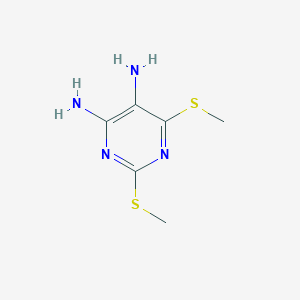

![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)

